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Compound of Interest

Compound Name: 2-Amino-6-isopropylpyrimidin-4-ol

Cat. No.: B1384321 Get Quote

An Objective Comparison of the X-ray Crystal Structure of 2-Amino-6-substituted-pyrimidin-4-

ols

This guide provides a comparative analysis of the X-ray crystal structure of 2-amino-6-

methylpyrimidin-4-ol, a close analog of 2-amino-6-isopropylpyrimidin-4-ol, and other related

pyrimidine derivatives. The information is intended for researchers, scientists, and drug

development professionals to facilitate an understanding of the solid-state structure and

intermolecular interactions of this class of compounds.

Introduction to 2-Aminopyrimidin-4-ol Derivatives
2-Aminopyrimidin-4-ol and its derivatives are heterocyclic compounds of significant interest in

medicinal chemistry and drug discovery. Their structural motif is found in various biologically

active molecules. The substituent at the 6-position of the pyrimidine ring can significantly

influence the molecule's conformation, crystal packing, and intermolecular interactions, which

in turn can affect its physicochemical properties such as solubility and melting point. While the

crystal structure of 2-amino-6-isopropylpyrimidin-4-ol is not publicly available, this guide

leverages data from closely related analogs to provide insights into its expected structural

features.

Comparative Crystallographic Data
The following table summarizes the crystallographic data for 2-amino-6-methylpyrimidin-4-ol

trihydrate, which serves as our primary reference compound, and compares it with other
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relevant pyrimidine derivatives.

Parameter
2-Amino-6-
methylpyrimidin-4-
ol trihydrate[1][2]

2-Amino-4,6-
dichloropyrimidine[
3]

2-Amino-4,6-
dimethoxypyrimidi
nium thiophene-2-
carboxylate[4]

Chemical Formula C₅H₁₃N₃O₄ C₄H₃Cl₂N₃ C₁₁H₁₃N₃O₄S

Molecular Weight 179.18 163.99 283.30

Crystal System Triclinic Monoclinic Monoclinic

Space Group P-1 P2₁/c P2₁/c

Unit Cell Dimensions

a = 6.8770(14) Åb =

10.486(2) Åc =

11.320(2) Åα =

75.59(3)°β = 80.63(3)

°γ = 84.67(3)°

a = 3.844(2) Åb =

13.342(7) Åc =

12.063(6) Åβ =

96.23(4)°

a = 6.7335(3) Åb =

7.6307(4) Åc =

25.0638(10) Åβ =

93.928(4)°

Volume (Å³) 778.9(3) 615.1(6) 1284.78(10)

Z 2 4 4

Key Hydrogen Bonds

The structure forms a

3D network through

hydrogen bonds

involving the amino

group, the hydroxyl

group, the pyrimidine

nitrogens, and water

molecules.

Molecules are linked

by N—H···N hydrogen

bonds, forming

centrosymmetric

dimers.

Cation and anion are

linked by N—H···O

hydrogen bonds,

forming an R²₂(8) ring

motif.

Experimental Workflow for X-ray Crystallography
The determination of a crystal structure by single-crystal X-ray diffraction follows a well-

established workflow. The diagram below illustrates the key stages of this process.
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Caption: Experimental workflow for single-crystal X-ray diffraction.
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Detailed Experimental Protocol: Single-Crystal X-ray
Diffraction
The following is a representative protocol for determining the crystal structure of a small

organic molecule like a 2-amino-6-substituted-pyrimidin-4-ol.

1. Crystal Growth:

Purification: The compound must be purified to the highest possible degree, typically by

recrystallization or chromatography.

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has

moderate solubility.[5]

Crystallization Method: Slow evaporation is a common and effective method.[5][6] A nearly

saturated solution of the compound is prepared, filtered to remove any particulate matter,

and left undisturbed in a loosely covered vial to allow the solvent to evaporate slowly over

several days.[5] Other methods include vapor diffusion and slow cooling.[7]

2. Crystal Selection and Mounting:

A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality

(transparent, no visible cracks or defects) is selected under a microscope.[8]

The selected crystal is mounted on a goniometer head, often using a cryoprotectant oil to

prevent degradation from the X-ray beam and to allow for data collection at low

temperatures.

3. Data Collection:

The mounted crystal is placed on a single-crystal X-ray diffractometer.

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the

atoms.

The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is

rotated, a series of diffraction patterns are collected on a detector.[8]
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The collected data frames are processed to determine the unit cell parameters and the

intensities of the diffraction spots.

4. Structure Solution and Refinement:

The processed data is used to solve the crystal structure. For small molecules, direct

methods are typically employed to determine the initial positions of the atoms.

The initial structural model is then refined against the experimental data. This iterative

process adjusts the atomic positions, and thermal parameters to improve the agreement

between the calculated and observed diffraction patterns.

Hydrogen atoms are typically located from the difference Fourier map or placed in calculated

positions.

The final refined structure is validated using various crystallographic metrics to ensure its

quality and accuracy. The results are typically reported in a Crystallographic Information File

(CIF).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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